Stereochemical Identity vs. Racemic and Trans Isomers
The (1R,3S) configuration provides two defined stereocenters with a cis relationship between the hydroxyl and carboxyl groups, as confirmed by the InChI Key XWWQLKYMTLWXKN-UHNVWZDZSA-N . In contrast, the racemic mixture (CAS 55843-47-5) contains equal amounts of both (1R,3S) and (1S,3R) enantiomers, while the trans isomer (1R,3R, CAS 946594-17-8) has the hydroxyl and carboxyl groups on opposite faces of the cyclopentane ring . The (1R,3S) form is supplied with ≥97% purity (Aladdin H629246), ensuring stereochemical integrity for asymmetric reactions .
| Evidence Dimension | Stereochemical purity and configuration |
|---|---|
| Target Compound Data | (1R,3S)-3-hydroxycyclopentane-1-carboxylic acid, 2 defined stereocenters (1R,3S), ≥97% purity |
| Comparator Or Baseline | Racemic cis-3-hydroxycyclopentanecarboxylic acid (CAS 55843-47-5) and trans-(1R,3R) isomer (CAS 946594-17-8, ≥97% purity) |
| Quantified Difference | Defined (1R,3S) vs. racemic mixture or trans configuration; the cis arrangement is essential for specific molecular recognition |
| Conditions | Vendor QC specifications (Aladdin Scientific) |
Why This Matters
For asymmetric synthesis, a single enantiomer with defined stereochemistry is mandatory; racemic or trans isomers cannot substitute without compromising downstream enantioselectivity.
